4-Chloro-6-(2-methylpiperidin-1-yl)-5-nitropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(2-methylpiperidin-1-yl)-5-nitropyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group, a nitro group, and a 2-methylpiperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-methylpiperidin-1-yl)-5-nitropyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyrimidine and 2-methylpiperidine.
Substitution: The chloro group is introduced via a substitution reaction, where the pyrimidine ring is treated with a chlorinating agent like thionyl chloride.
Piperidine Substitution: The final step involves the substitution of the piperidine ring, where 2-methylpiperidine is reacted with the chlorinated pyrimidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(2-methylpiperidin-1-yl)-5-nitropyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions, converting the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-amino-6-(2-methylpiperidin-1-yl)-5-nitropyrimidine.
Reduction: Formation of 4-chloro-6-(2-methylpiperidin-1-yl)-5-aminopyrimidine.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-6-(2-methylpiperidin-1-yl)-5-nitropyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2-methylpiperidin-1-yl)-5-nitropyrimidine involves its interaction with molecular targets such as enzymes or receptors. The chloro and nitro groups play a crucial role in the compound’s reactivity and binding affinity. The piperidine ring enhances the compound’s solubility and bioavailability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-methyl-2-piperidin-1-ylpyrimidine
- 4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine
- 4-Chloro-5,6-dimethyl-2-pyrrolidin-1-ylpyrimidine
Uniqueness
4-Chloro-6-(2-methylpiperidin-1-yl)-5-nitropyrimidine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the chloro, nitro, and piperidine groups makes this compound a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
4-chloro-6-(2-methylpiperidin-1-yl)-5-nitropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O2/c1-7-4-2-3-5-14(7)10-8(15(16)17)9(11)12-6-13-10/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZIHACRTHIXBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C(=NC=N2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.